Platyphyllenone
Overview
Description
Platyphyllenone: A Comprehensive Analysis
Platyphyllenone is a diarylheptanoid derivative that has been studied for its potential therapeutic effects, particularly in the context of oral cancer. Research has shown that platyphyllenone can significantly inhibit the motility, migration, and invasion of human oral cancer cells . It has been found to modulate various molecular pathways, including the MAPK signaling pathway and the epithelial–mesenchymal transition process . Additionally, platyphyllenone has been shown to induce autophagy and apoptosis in oral cancer cells by affecting the AKT and JNK MAPK pathways .
Synthesis Analysis
The synthesis of platyphyllenone-related compounds has been explored in the context of catalytic enantioselective total synthesis. A key step in the synthesis involves a catalytic asymmetric Diels-Alder reaction, followed by Ito-Saegusa oxidation to produce a protected cyclohexane-1,3-dione in chiral form . This approach has led to the successful synthesis of platyphyllide, a compound related to platyphyllenone, and has also prompted a revision of the absolute configuration of the natural compound .
Molecular Structure Analysis
The molecular structure of platyphyllenone and its derivatives is complex, involving multiple chiral centers and a highly substituted cyclohexene core . The structural analysis is critical for understanding the biological activity of these compounds and for the development of synthetic methods that can produce them in enantiomerically pure forms .
Chemical Reactions Analysis
Platyphyllenone and its derivatives are involved in various chemical reactions that are essential for their biological activity. For instance, the modulation of the MAPK signaling pathway and the induction of autophagy and apoptosis involve a series of chemical interactions at the molecular level . The synthesis of these compounds also involves a series of chemical reactions, including Diels-Alder reactions and oxidations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of platyphyllenone are not detailed in the provided papers, the studies of related polymeric materials, such as PLA and PCL, offer insights into the properties that might be relevant for drug delivery systems . For example, the incorporation efficiency of hydrophobic drugs into PLA/PCL particles and their release under different pH conditions are important for the controlled delivery of therapeutic agents . The mechanical properties of polymeric blends, such as toughness and strength, are also crucial for medical applications .
Scientific Research Applications
Autophagy and Apoptosis in Oral Cancer
Platyphyllenone, a type of diarylheptanoid, has been studied for its effects on oral cancer cells. Research indicates that it can induce both autophagy and apoptosis in SCC-9 and SCC-47 cell lines by modulating the AKT and JNK mitogen-activated protein kinase pathways. This could provide a therapeutic option against oral cancer proliferation (Liu et al., 2021).
Anti-Metastatic Effects in Oral Cancer
Platyphyllenone has shown significant anti-metastatic effects on human oral cancer cells. It inhibits cell motility, migration, and invasion, and affects several molecular pathways, including decreasing p38 phosphorylation and cathepsin L expression, and modulating the epithelial–mesenchymal transition process (Kumar et al., 2021).
Antifilarial Activity
Platyphyllenone has been identified in a study as having antifilarial activity. This activity was observed in diarylheptanoids isolated from the leaves of Alnus nepalensis, indicating potential for treating lymphatic filariasis (Yadav et al., 2013).
Neuroprotective and Cognition-Enhancing Activities
Research on Betula platyphylla, which contains diarylheptanoids including platyphyllenone, suggests potential neuroprotective and cognition-enhancing effects. These effects may be mediated through the activation of the CREB-BDNF pathway and protection against neurotoxicity (Lee et al., 2012).
Effect on Polycystic Ovarian Syndrome
Platyphyllenone, derived from Ficus platyphylla, has been studied for its effects on polycystic ovarian syndrome (PCOS) in Wistar rats. The study indicates that platyphyllenone can help in managing PCOS, suggesting its potential for human applications (Ugwah-Oguejiofor et al., 2014).
properties
IUPAC Name |
(E)-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h2,4-6,8-9,11-14,21-22H,1,3,7,10H2/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKJADRKBZHVCY-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=CC(=O)CCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC/C=C/C(=O)CCC2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301346755 | |
Record name | Platyphyllenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Platyphyllenone | |
CAS RN |
56973-65-0 | |
Record name | Platyphyllenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301346755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56973-65-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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